molecular formula C9H12O2 B13224524 (5-Cyclobutylfuran-2-yl)methanol

(5-Cyclobutylfuran-2-yl)methanol

Katalognummer: B13224524
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: YJTCSBOBNAIEEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclobutylfuran-2-yl)methanol is an organic compound with the molecular formula C₉H₁₂O₂ It features a furan ring substituted with a cyclobutyl group and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclobutylfuran-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of furan derivatives and cyclobutyl-containing reagents. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclobutylfuran-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

(5-Cyclobutylfuran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of (5-Cyclobutylfuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Cyclopropylfuran-2-yl)methanol
  • (5-Cyclopentylfuran-2-yl)methanol
  • (5-Cyclohexylfuran-2-yl)methanol

Uniqueness

(5-Cyclobutylfuran-2-yl)methanol is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

(5-cyclobutylfuran-2-yl)methanol

InChI

InChI=1S/C9H12O2/c10-6-8-4-5-9(11-8)7-2-1-3-7/h4-5,7,10H,1-3,6H2

InChI-Schlüssel

YJTCSBOBNAIEEW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C2=CC=C(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.